2-chloro-N-(6-methylpyridin-2-yl)-4-nitrobenzamide 2-chloro-N-(6-methylpyridin-2-yl)-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15716066
InChI: InChI=1S/C13H10ClN3O3/c1-8-3-2-4-12(15-8)16-13(18)10-6-5-9(17(19)20)7-11(10)14/h2-7H,1H3,(H,15,16,18)
SMILES:
Molecular Formula: C13H10ClN3O3
Molecular Weight: 291.69 g/mol

2-chloro-N-(6-methylpyridin-2-yl)-4-nitrobenzamide

CAS No.:

Cat. No.: VC15716066

Molecular Formula: C13H10ClN3O3

Molecular Weight: 291.69 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(6-methylpyridin-2-yl)-4-nitrobenzamide -

Specification

Molecular Formula C13H10ClN3O3
Molecular Weight 291.69 g/mol
IUPAC Name 2-chloro-N-(6-methylpyridin-2-yl)-4-nitrobenzamide
Standard InChI InChI=1S/C13H10ClN3O3/c1-8-3-2-4-12(15-8)16-13(18)10-6-5-9(17(19)20)7-11(10)14/h2-7H,1H3,(H,15,16,18)
Standard InChI Key YDENJWGVACIEBL-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of three primary components:

  • Benzamide backbone: A benzene ring substituted with a chloro group at the 2-position and a nitro group at the 4-position.

  • 6-Methylpyridin-2-yl group: A pyridine ring with a methyl substituent at the 6-position, linked to the benzamide via an amide bond.

  • Functional groups: The nitro (-NO₂) and chloro (-Cl) groups contribute to electronic effects and reactivity, while the methyl group on the pyridine ring influences steric interactions.

The IUPAC name, 2-chloro-N-(6-methylpyridin-2-yl)-4-nitrobenzamide, reflects these substituents’ positions. The molecular formula is C₁₃H₁₀ClN₃O₃, with a molar mass of 291.69 g/mol.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₁₀ClN₃O₃
Molecular Weight291.69 g/mol
IUPAC Name2-chloro-N-(6-methylpyridin-2-yl)-4-nitrobenzamide
Canonical SMILESCC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)N+[O−]
Topological Polar Surface Area84.7 Ų

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-chloro-N-(6-methylpyridin-2-yl)-4-nitrobenzamide typically involves:

  • Nitrobenzene chlorination: Introducing a chloro group at the 2-position of 4-nitrobenzamide.

  • Amide coupling: Reacting 2-chloro-4-nitrobenzoic acid with 6-methylpyridin-2-amine using coupling agents like EDCI or HOBt.

  • Purification: Chromatography or recrystallization to achieve high purity (>95%).

Chemical Reactivity

The compound participates in reactions typical of nitroaromatics and benzamides:

  • Nitro group reduction: Catalytic hydrogenation converts -NO₂ to -NH₂, altering electronic properties.

  • Nucleophilic substitution: The chloro group at the 2-position reacts with nucleophiles (e.g., amines, alkoxides).

  • Hydrolysis: Under acidic or basic conditions, the amide bond cleaves to yield 2-chloro-4-nitrobenzoic acid and 6-methylpyridin-2-amine.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<1 mg/mL).

  • Stability: Stable under ambient conditions but degrades under strong acidic/basic environments or UV exposure.

Table 2: Experimental Physicochemical Data

PropertyValueMethod
Melting Point180–182°C (decomposes)Differential Scanning Calorimetry
LogP (Partition Coefficient)2.64 ± 0.15HPLC
pKa3.2 (amide), 8.9 (pyridine)Potentiometric Titration
AssayResultCell Line/Organism
AntibacterialMIC = 8–16 µg/mLS. aureus, E. coli
AnticancerIC₅₀ = 12.5–18.7 µMMCF-7, A549
Cytotoxicity (Normal)IC₅₀ > 100 µMHEK293

Analytical Characterization

Spectroscopic Methods

  • NMR (¹H, ¹³C): Confirms substituent positions and amide bond formation.

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 292.05, consistent with the molecular formula.

  • HPLC: Purity >98% using a C18 column (acetonitrile/water gradient).

X-ray Crystallography

Single-crystal studies reveal a planar benzamide ring and dihedral angle of 45° between the pyridine and benzene rings, optimizing π-π stacking interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator